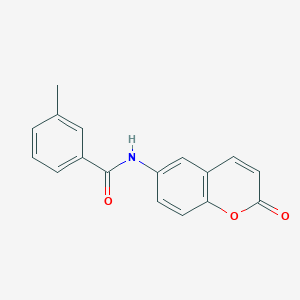![molecular formula C15H13N5O3S B413818 5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE CAS No. 311327-67-0](/img/structure/B413818.png)
5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a tetrazole ring, a phenyl group, and a methoxy-nitrophenyl group connected via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE typically involves multiple steps. One common method starts with the nitration of 4-methoxybenzyl chloride to form 4-methoxy-3-nitrobenzyl chloride. This intermediate is then reacted with sodium sulfide to introduce the sulfanyl group, resulting in 4-methoxy-3-nitrobenzyl sulfide. The final step involves the cyclization of this intermediate with phenyl azide under acidic conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and sulfanyl groups can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methoxy-3-nitrophenyl)methylsulfanyl]-1,2,4-triazole
- 5-[(4-Methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole
Uniqueness
5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE is unique due to the presence of the tetrazole ring, which imparts specific chemical properties and reactivity. The combination of the methoxy-nitrophenyl group and the sulfanyl bridge further distinguishes it from other similar compounds.
Properties
CAS No. |
311327-67-0 |
|---|---|
Molecular Formula |
C15H13N5O3S |
Molecular Weight |
343.4g/mol |
IUPAC Name |
5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1-phenyltetrazole |
InChI |
InChI=1S/C15H13N5O3S/c1-23-14-8-7-11(9-13(14)20(21)22)10-24-15-16-17-18-19(15)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
LTNGQDBHUWJKCW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


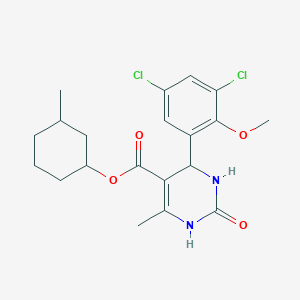
![4-tert-butyl-N-{7-[(4-tert-butylbenzoyl)amino]-5,5-dioxidodibenzo[b,d]thien-3-yl}benzamide](/img/structure/B413737.png)
![2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B413741.png)
![1-{3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl}pyrrolidine](/img/structure/B413742.png)
![1-hydroxy-2-phenyl-3H-naphtho[2,1,8-mna]thioxanthen-3-one](/img/structure/B413743.png)
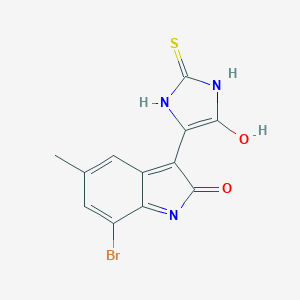
![6-(3-Bromophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B413747.png)
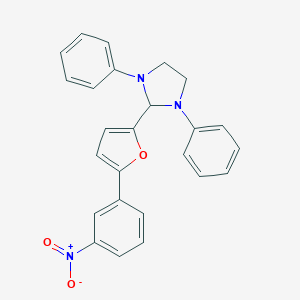
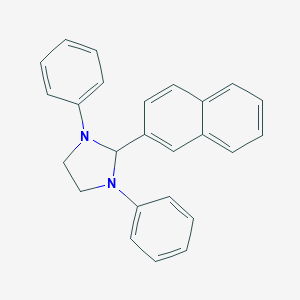
![acetone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B413751.png)
![4-[(3-bromobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B413752.png)
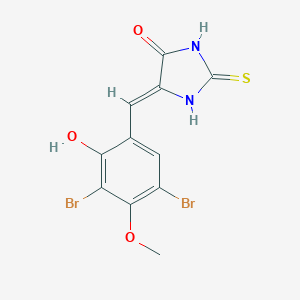
![6-[(6-bromo-3-ethoxy-2-hydroxybenzylidene)amino]-2H-chromen-2-one](/img/structure/B413755.png)
